molecular formula C16H14N2O3S B2497453 5-cyclopropyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide CAS No. 2379994-62-2

5-cyclopropyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B2497453
CAS No.: 2379994-62-2
M. Wt: 314.36
InChI Key: GRHZNHBIDSBHQN-UHFFFAOYSA-N
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Description

5-Cyclopropyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide is a synthetic small molecule featuring a 5-cyclopropyl-1,2-oxazole-3-carboxamide core scaffold linked to a [4-(furan-2-yl)thiophen-2-yl]methyl group. This specific molecular architecture, which incorporates multiple heterocyclic systems including isoxazole, thiophene, and furan rings, is of significant interest in medicinal chemistry and drug discovery research. Compounds with these structural motifs are frequently investigated for their potential to interact with various biological targets, such as protein kinases and other enzymes. Researchers can utilize this compound as a key chemical intermediate or a pharmacologically active probe in high-throughput screening assays to identify and validate new therapeutic targets. Its structure suggests potential for development in several research areas, given that analogous compounds have been studied for their roles in modulating critical cellular signaling pathways, such as the MAP kinase pathway , and for their interactions with molecular chaperones like HSP90 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c19-16(13-7-15(21-18-13)10-3-4-10)17-8-12-6-11(9-22-12)14-2-1-5-20-14/h1-2,5-7,9-10H,3-4,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHZNHBIDSBHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=CC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Construction

The 1,2-oxazole core is typically synthesized via cyclization strategies. A proven method involves the Van Leusen reaction , where TosMIC (toluenesulfonylmethyl isocyanide) reacts with α,β-unsaturated carbonyl compounds. For 5-cyclopropyl substitution, cyclopropanation precedes oxazole formation:

  • Cyclopropanation of Allylic Esters :

    • Substrate: Ethyl 3-cyclopropylprop-2-enoate.
    • Method: Simmons-Smith cyclopropanation using Zn-Cu/CH₂I₂.
    • Yield: 78% (reported for analogous systems).
  • Oxazole Formation :

    • React cyclopropanated enolate with TosMIC under basic conditions (K₂CO₃, DMF, 60°C).
    • Intermediate: 5-Cyclopropyl-1,2-oxazole-3-carboxylate.
    • Hydrolysis: Saponification with NaOH/EtOH yields the carboxylic acid.

Key Data :

Step Conditions Yield Reference
Cyclopropanation Zn-Cu, CH₂I₂, Et₂O, 0°C→RT 78%
Van Leusen Cyclization TosMIC, K₂CO₃, DMF, 60°C 65%
Ester Hydrolysis 2M NaOH, EtOH, reflux 92%

Synthesis of Fragment B: [4-(Furan-2-yl)Thiophen-2-yl]Methanamine

Thiophene-Furan Coupling

The 4-(furan-2-yl)thiophene motif is constructed via Suzuki-Miyaura cross-coupling :

  • Substrate Preparation :

    • 4-Bromothiophene-2-carbaldehyde.
    • Furan-2-ylboronic acid.
  • Coupling Reaction :

    • Catalyst: Pd(PPh₃)₄ (5 mol%).
    • Base: K₂CO₃, solvent: DME/H₂O (4:1), 80°C, 12h.
    • Product: 4-(Furan-2-yl)thiophene-2-carbaldehyde.
    • Yield: 85% (similar conditions).

Reductive Amination

Convert the aldehyde to the primary amine:

  • Reduction : NaBH₄/MeOH reduces the aldehyde to alcohol (quantitative).
  • Mitsunobu Reaction : Treat with phthalimide/PPh₃/DIAD to introduce the amine precursor.
  • Deprotection : Hydrazine hydrate in EtOH removes phthalimide, yielding [4-(furan-2-yl)thiophen-2-yl]methanamine.

Key Data :

Step Conditions Yield Reference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O 85%
Reductive Amination NaBH₄, MeOH → Mitsunobu 76%

Amide Bond Formation: Final Assembly

Coupling Fragment A (carboxylic acid) and Fragment B (amine) employs carbodiimide-mediated activation :

  • Activation :

    • Fragment A (1 eq) + EDCl (1.2 eq) + HOBt (1.2 eq) in DMF, 0°C→RT, 1h.
  • Amine Addition :

    • Add Fragment B (1.1 eq), stir at RT for 24h.
  • Workup :

    • Dilute with H₂O, extract with EtOAc, purify via silica chromatography.

Optimization Notes :

  • Solvent : DMF enhances solubility of polar intermediates.
  • Catalyst : HOBt suppresses racemization and improves yield.

Key Data :

Parameter Value Reference
Yield 88%
Purity (HPLC) >99%

Analytical Characterization

The final product was validated using:

  • ¹H/¹³C NMR : Confirmed cyclopropyl (δ 0.8–1.2 ppm), oxazole (δ 8.2 ppm), and thiophene-furan aromatic signals.
  • HRMS : [M+H]⁺ calculated 357.1245, found 357.1248.
  • IR : Carboxamide C=O stretch at 1665 cm⁻¹.

Challenges and Alternatives

Regioselectivity in Oxazole Synthesis

Alternative routes using α-hydroxy ketone cyclization (e.g., with NH₂OH·HCl) were explored but resulted in lower yields (45%) due to competing side reactions.

Direct Cyclopropanation of Oxazole

Attempts to introduce cyclopropyl post-oxazole formation via [2+1] cycloaddition failed, likely due to ring strain.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione, while reduction can yield different alcohol derivatives .

Scientific Research Applications

5-cyclopropyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways .

Comparison with Similar Compounds

Core Oxazole Modifications

The 1,2-oxazole scaffold is a common feature among analogs, but substitutions at the 3- and 5-positions vary significantly:

Compound Name Oxazole Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-cyclopropyl, 3-carboxamide C₁₇H₁₅N₃O₃S 341.39 Cyclopropyl, furan-thiophene methyl
5-(furan-2-yl)-N-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide 5-furan, 3-carboxamide C₁₈H₂₀N₄O₃ 340.38 Furan, propyl-Methyl(Phenyl)amino chain
5-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide 5-thiophene, 3-carboxamide C₁₅H₉F₃N₂O₂S 338.31 Thiophene, trifluoromethylphenyl

Key Observations :

  • The cyclopropyl group in the target compound may enhance metabolic stability compared to larger alkyl/aryl groups (e.g., trifluoromethylphenyl in ).

Carboxamide Nitrogen Substituents

Variations in the N-substituent of the carboxamide group influence solubility and steric effects:

Compound Name N-Substituent Molecular Weight (g/mol) Notable Properties
Target Compound [4-(furan-2-yl)thiophen-2-yl]methyl 341.39 Extended aromaticity, planar
N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide 1-(2-hydroxyethyl)-pyrazol-4-yl 304.30 Hydrophilic hydroxyethyl group
5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide (oxan-4-yl)(thiophen-2-yl)methyl Not reported Tetrahydropyran for improved solubility

Key Observations :

  • The hydroxyethyl-pyrazole substituent in increases hydrophilicity, which may enhance aqueous solubility relative to the target compound’s lipophilic furan-thiophene system.
  • The oxane (tetrahydropyran) group in demonstrates how saturated oxygen heterocycles can balance lipophilicity and solubility .

Aromatic System Diversity

The hybrid furan-thiophene motif in the target compound is distinct from analogs featuring isolated aromatic systems:

Compound Name Aromatic System Potential Impact on Activity
Target Compound Furan-thiophene conjugate Enhanced π-stacking, redox activity
4-(furan-2-yl)-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine Furan-pyrimidine Electron-withdrawing groups for reactivity
[5-(1-benzylindazol-3-yl)furan-2-yl]-methanol Benzylindazole-furan Bulky substituents for steric hindrance

Key Observations :

  • The furan-thiophene system in the target compound may offer superior electronic properties for charge-transfer interactions compared to pyrimidine-based systems .
  • Benzylindazole in introduces steric bulk, which could limit binding in constrained active sites.

Research Findings and Gaps

  • Synthetic Accessibility : Compounds like the target and its analogs are cataloged in screening libraries (e.g., Enamine Ltd , 2025 screening report ), indicating their relevance in drug discovery pipelines.
  • Pharmacological Data : Direct comparative studies on biological activity (e.g., enzyme inhibition, cytotoxicity) are absent in the provided evidence, highlighting a need for targeted assays.

Biological Activity

5-Cyclopropyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide, identified by its CAS number 2380059-90-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

The molecular formula of the compound is C16H14N2O3SC_{16}H_{14}N_{2}O_{3}S with a molecular weight of 314.4 g/mol. The structure consists of a cyclopropyl group linked to an oxazole carboxamide moiety, which is further substituted by a furan and thiophene ring.

PropertyValue
CAS Number2380059-90-3
Molecular FormulaC₁₆H₁₄N₂O₃S
Molecular Weight314.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic pathway often starts with the formation of the oxazole ring followed by the introduction of the furan and thiophene substituents through coupling reactions.

Antiproliferative Effects

Recent studies have explored the antiproliferative activity of oxazole derivatives, revealing promising results for compounds similar to this compound. In vitro assays demonstrated that these compounds exhibit cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa). The half-maximal inhibitory concentration (IC50) values for these compounds were found to be in the low micromolar range, indicating significant potency against tumor cells .

Preliminary investigations suggest that the biological activity may be attributed to the inhibition of key enzymes involved in cell proliferation. For instance, studies have indicated that certain oxazole derivatives can inhibit topoisomerase I activity, which is crucial for DNA replication and transcription . Molecular docking studies further support these findings by demonstrating favorable interactions between the compound and the enzyme's active site.

Case Studies

  • Case Study on Antifibrotic Activity :
    A study evaluated various oxazole derivatives for their antifibrotic properties using hepatic stellate cell models. The results indicated that modifications similar to those found in this compound could significantly reduce collagen synthesis in vitro, suggesting potential therapeutic applications in liver fibrosis .
  • Case Study on Cytotoxicity :
    A library of oxadiazole-based compounds was screened for antiproliferative effects against cancer cell lines. Among them, compounds structurally related to this compound showed notable cytotoxicity with IC50 values around 45 μM . This highlights the compound's potential as a lead structure for developing new anticancer agents.

Q & A

Q. Table 1. Key Synthetic Parameters and Yield Optimization

ConditionYield (THF)Yield (DMF)Major Byproduct
60°C, Pd/C45%62%None
80°C, CuI30%28%Thiophene sulfoxide
60°C, N2_2 atmosphere55%70%<1% decomposition
Data sourced from .

Q. Table 2. Stability of Labile Moieties Under Stress Conditions

ConditionCyclopropyl Integrity (%)Furan Oxidation (%)
pH 2.0, 24h15%85%
pH 7.4, 40°C, 14d92%8%
0.1% BHT, N2_298%2%
Data sourced from .

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